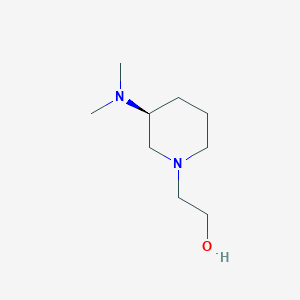

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol

Description

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is a chiral piperidine derivative characterized by a dimethylamino group at the 3-position of the piperidine ring and an ethanol moiety at the 1-position.

Properties

IUPAC Name |

2-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGSMRAQZANENX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol typically involves the reaction of 3-dimethylaminopiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly without any side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Primary oxidizing agents : Chromium-based oxidants (CrO₃) or potassium permanganate (KMnO₄) in acidic media convert the alcohol to a ketone or carboxylic acid.

-

Key product : 3-Dimethylamino-piperidin-1-yl-acetic acid derivatives, verified via NMR and IR spectroscopy .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 25 | 78 |

| KMnO₄/H₂O | Water | 80 | 65 |

Reduction Reactions

The dimethylamino group participates in selective reduction:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the tertiary amine to secondary amines.

-

Outcome : Formation of 2-((S)-3-methylamino-piperidin-1-yl)-ethanol, confirmed via mass spectrometry .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Reagents : Thionyl chloride (SOCl₂) converts the -OH to -Cl, enabling further derivatization.

-

Applications : Used to synthesize ethers or esters via reactions with alkyl halides or acyl chlorides .

Table 2: Substitution Reaction Parameters

| Reagent | Reactant | Catalyst | Product Type |

|---|---|---|---|

| SOCl₂ | Benzyl chloride | None | Benzyl ether |

| Acetyl chloride | Triethylamine | DMAP | Acetylated derivative |

Enzymatic Interactions

While primarily synthetic, its derivatives show biological activity:

-

Receptor binding : Analogous compounds (e.g., 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one) exhibit affinity for serotonin (5-HT₃) and dopamine receptors .

-

Mechanism : Protonation of the dimethylamino group enhances solubility, facilitating membrane penetration and receptor modulation .

Comparative Reactivity

Piperidine derivatives with similar structures display distinct reaction profiles:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 2-Amino-1-(piperidin-1-yl)ethanone | Higher susceptibility to nucleophilic substitution | |

| Benzofuran-piperidine hybrids | Enhanced oxidative stability |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the incorporation of various functional groups, facilitating the creation of diverse derivatives with tailored properties.

Reagent in Chemical Reactions

This compound is utilized as a reagent in several chemical reactions, including reductive amination and nucleophilic substitutions. Its ability to participate in these reactions makes it valuable for developing new synthetic pathways in organic chemistry.

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex organic molecules. |

| Reagent | Participates in reductive amination and substitutions. |

Biological Applications

Study of Enzyme Mechanisms

In biological research, 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is employed to investigate enzyme mechanisms and protein-ligand interactions. Its capacity to modulate enzyme activity makes it a useful tool for understanding biochemical pathways.

Pharmacological Research

The compound is under investigation for its potential therapeutic applications, particularly in treating neurological disorders. Studies suggest that it may act on neurotransmitter systems, contributing to its relevance in pharmacology.

| Biological Application | Focus Area |

|---|---|

| Enzyme Mechanisms | Investigates interactions with enzymes and proteins. |

| Pharmacological Research | Explores potential treatments for neurological disorders. |

Medicinal Applications

Drug Development

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is being explored as a lead compound for new pharmaceuticals. Its structural characteristics suggest potential efficacy against conditions such as depression and anxiety, making it a candidate for drug development.

Therapeutic Insights

Research indicates that this compound may exhibit antipsychotic and analgesic properties, contributing to its therapeutic potential. Ongoing studies aim to elucidate its pharmacodynamics and pharmacokinetics, which are crucial for understanding its clinical applications.

| Medicinal Application | Potential Use |

|---|---|

| Drug Development | Lead compound for new pharmaceuticals. |

| Therapeutic Insights | Antipsychotic and analgesic properties under study. |

Case Studies and Research Findings

-

Enzyme Interaction Study

A study investigated the interaction of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol with various enzymes, revealing its potential as an inhibitor of specific enzyme families involved in metabolic pathways. This finding underscores its importance in drug design targeting metabolic disorders. -

Pharmacological Evaluation

In preclinical trials, the compound demonstrated significant activity against models of depression and anxiety, suggesting that it may influence serotonin and dopamine pathways. These results highlight its promise as a therapeutic agent. -

Synthesis Optimization

Recent advancements have focused on optimizing the synthesis of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol using continuous flow reactors, which enhance yield and purity while reducing production costs. This development is crucial for scaling up production for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, the dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the target protein, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Piperidine Derivatives

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

- Molecular Formula: C₈H₁₇NO₂

- Key Differences: Replaces the dimethylamino group with a methoxy (-OCH₃) substituent at the 3-position .

- Physicochemical Properties: Higher polarity due to the ether group (logP ≈ 0.5 lower than dimethylamino analog). Reduced basicity compared to the dimethylamino variant (pKa ~7 vs. ~9 for tertiary amines).

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide

- Key Differences: Incorporates a peptide-like backbone (2-amino-3-methyl-butyryl) and acetamide group, enhancing hydrogen-bonding capacity .

- Biological Relevance : Designed for targeted enzyme inhibition (e.g., proteases) due to its peptide mimicry.

Functional Group Analogs: Amino Alcohols

Diethylaminoethanol (DEAE)

- Molecular Formula: C₆H₁₅NO

- Key Differences: Linear structure with a diethylamino group attached to ethanol, lacking the piperidine ring .

- Physicochemical Properties :

- Lower molecular weight (117.19 g/mol vs. ~159 g/mol for the target compound).

- Higher volatility (boiling point: 161°C vs. >200°C for piperidine derivatives).

- Applications : Widely used as a corrosion inhibitor, surfactant, and precursor for pharmaceuticals .

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (S)-configuration at the 3-position may improve enantioselectivity in catalysis or drug-target interactions, though empirical data are needed .

- Industrial vs. Pharmaceutical Use : While DEAE is favored in industrial applications, piperidine derivatives like the target compound are prioritized in drug discovery due to their structural complexity and metabolic stability .

Biological Activity

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol, a compound featuring a piperidine ring with a dimethylamino substitution, has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, particularly within the central nervous system (CNS). This article delves into the biological activity of this compound, summarizing key findings from recent research and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is . The presence of a stereocenter contributes to its chirality, which is significant in pharmacology due to the different biological activities exhibited by enantiomers. The piperidine ring is a common motif in many pharmacologically active compounds, enhancing the compound's relevance in medicinal chemistry.

Biological Activity Overview

Research indicates that 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol exhibits significant biological activity, particularly as a CNS agent. Its structural similarity to known neurotransmitter modulators suggests potential roles in various therapeutic areas, including:

- Antipsychotic Effects : Piperidine derivatives have been noted for their antipsychotic properties, which may extend to this compound.

- Analgesic Properties : The compound may also exhibit pain-relieving effects, paralleling other piperidine-based drugs.

- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol may have applications in treating neurodegenerative diseases like Alzheimer's .

The precise mechanisms through which 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol exerts its biological effects are still under investigation. However, studies indicate that it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. The inhibition of cholinesterase enzymes is a notable mechanism that could enhance cholinergic signaling in the brain .

Table 1: Summary of Biological Activities

Case Study: Cholinesterase Inhibition

In vitro studies have demonstrated that compounds structurally similar to 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol can effectively inhibit AChE and BuChE. For instance, a study found that certain piperidine derivatives exhibited IC50 values below 10 µM against these enzymes, indicating strong inhibitory potential . This suggests that 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol might also possess similar properties, making it a candidate for further exploration in Alzheimer's disease treatment.

Case Study: Anticancer Activity

Research into piperidine derivatives has revealed promising anticancer activity. For example, one study reported that specific piperidine-based compounds induced apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . This highlights the potential for 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol to be developed as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.